molecular formula C19H24N2OS B11318386 N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide

N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B11318386
M. Wt: 328.5 g/mol
InChI Key: BIHWQJANSUPPMQ-UHFFFAOYSA-N
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Description

N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core linked to a piperidine and thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of 4-methylpiperidine, which can be achieved through the hydrogenation of 4-methylpyridine.

    Thiophene Derivative Preparation: The thiophene moiety is introduced by reacting 2-bromothiophene with an appropriate Grignard reagent.

    Coupling Reaction: The piperidine and thiophene intermediates are then coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or thiophene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to its specific combination of a benzamide core with piperidine and thiophene moieties. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C19H24N2OS

Molecular Weight

328.5 g/mol

IUPAC Name

N-[2-(4-methylpiperidin-1-yl)-2-thiophen-2-ylethyl]benzamide

InChI

InChI=1S/C19H24N2OS/c1-15-9-11-21(12-10-15)17(18-8-5-13-23-18)14-20-19(22)16-6-3-2-4-7-16/h2-8,13,15,17H,9-12,14H2,1H3,(H,20,22)

InChI Key

BIHWQJANSUPPMQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(CNC(=O)C2=CC=CC=C2)C3=CC=CS3

Origin of Product

United States

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